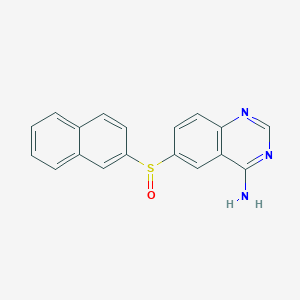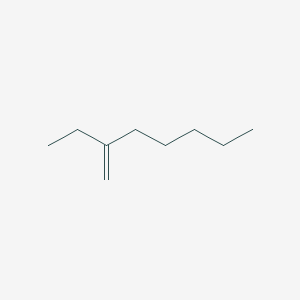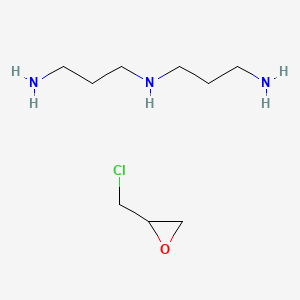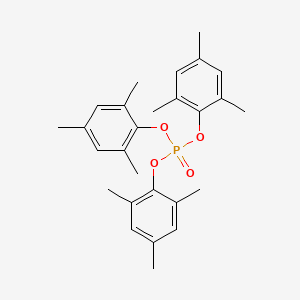
Tri(2,4,6-trimethylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(2,4,6-trimethylphenyl) phosphate is an organophosphorus compound characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central phosphate group. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri(2,4,6-trimethylphenyl) phosphate can be synthesized through the reaction of 2,4,6-trimethylphenol with phosphorus oxychloride in the presence of a base. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(2,4,6-trimethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Tri(2,4,6-trimethylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Tri(2,4,6-trimethylphenyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tri(2,4,6-trimethoxyphenyl) phosphate
- Tri(4-methoxyphenyl) phosphate
- Tri(4-fluorophenyl) phosphate
Uniqueness
Tri(2,4,6-trimethylphenyl) phosphate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
56444-79-2 |
|---|---|
Molekularformel |
C27H33O4P |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
tris(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C27H33O4P/c1-16-10-19(4)25(20(5)11-16)29-32(28,30-26-21(6)12-17(2)13-22(26)7)31-27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI-Schlüssel |
CKXVSWMYIMDMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


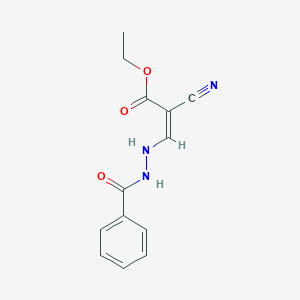
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)

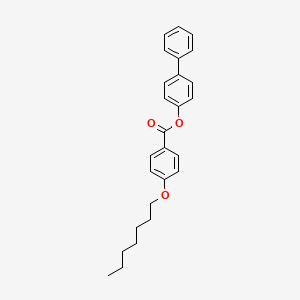
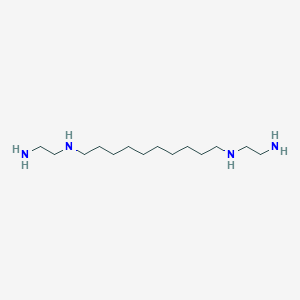
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
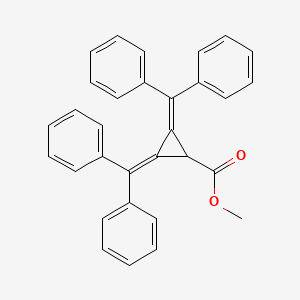

![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
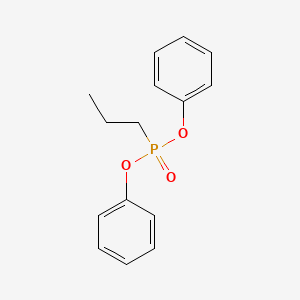
![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
